molecular formula C19H22N4OS B475081 1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea

1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea

Cat. No.: B475081
M. Wt: 354.5g/mol
InChI Key: PYTHIVAZJZZLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is derived from indole-2,3-dione, commonly known as isatin, and features a thiosemicarbazone group attached to an adamantyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of isatin with thiosemicarbazide and an adamantyl derivative. The process can be summarized in the following steps:

    Formation of Thiosemicarbazone: Isatin reacts with thiosemicarbazide under acidic or basic conditions to form the intermediate thiosemicarbazone.

    Adamantyl Substitution: The intermediate is then reacted with an adamantyl derivative, such as 1-adamantylamine, to yield the final product.

Chemical Reactions Analysis

1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The thiosemicarbazone group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can bind to DNA and proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5g/mol

IUPAC Name

1-(1-adamantyl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea

InChI

InChI=1S/C19H22N4OS/c24-17-16(14-3-1-2-4-15(14)20-17)22-23-18(25)21-19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,20,24H,5-10H2,(H,21,25)

InChI Key

PYTHIVAZJZZLHJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)N=NC4=C(NC5=CC=CC=C54)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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